(4,6-Dimethyl-5-pyrimidinyl)boronic acid

Descripción general

Descripción

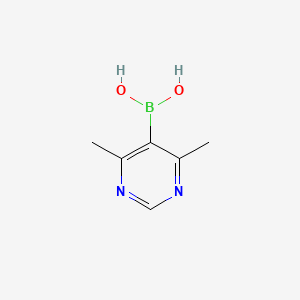

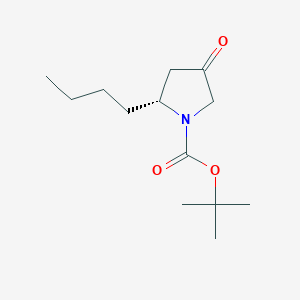

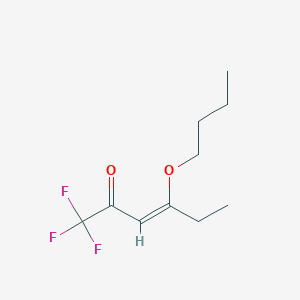

“(4,6-Dimethyl-5-pyrimidinyl)boronic acid” is a chemical compound with the molecular formula C6H9BN2O2 and a molecular weight of 151.96 . It falls under the category of Boronic Acids & Esters .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, borinic acids, a subclass of organoborane compounds, can be synthesized through the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 9 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to be used in cross-coupling reactions . They are also used in the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 151.96 . Further details about its physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis of Organic Compounds

- Alkylation of pyrimidineacetonitriles with chloroacetic acid anilides produces amino-dihydropyrrol-2-ones, a process in which 4,6-dimethyl-2-pyrimidineacetonitrile plays a crucial role (Tverdokhlebov et al., 2010).

Fluorescent Chemosensors

- Boronic acids, including derivatives of (4,6-Dimethyl-5-pyrimidinyl)boronic acid, are used to create fluorescent chemosensors for detecting biological active substances, which is vital for disease diagnosis and treatment (Huang et al., 2012).

Catalysts in Chemical Synthesis

- N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide is used as a ligand in bimetallic boron-containing heterogeneous catalysts, which are highly active for Suzuki reactions in aqueous media. These catalysts facilitate the synthesis of heterobiaryls containing furyl and thienyl rings (Bumagin et al., 2019).

Stability Studies in Bioanalytical Applications

- The stability of Boron-dipyrromethene (BODIPY) dyes, including those with 4,6-dimethyl substituents, is critically assessed for bioanalytical and bioimaging applications. Stability under acidic conditions is especially important (Wang et al., 2018).

Development of Nonpeptidic Inhibitors

- Boronic acid-containing inhibitors, derived from 5-amino-2-pyrimidin-6-ones, are explored for their potential in inhibiting human leukocyte elastase, an important aspect of pharmaceutical research (Veale et al., 1995).

Synthesis of Heterocyclic Compounds

- The synthesis of 5-(4,6-dimethyl-2-pyrimidinyl)-1,3,4-oxadiazole-2-thione demonstrates the role of this compound in the formation of S- and N-derivatives, which are important in the study of heterocyclic chemistry (Mekuskiene et al., 1993).

Pharmaceutical Industry Applications

- In the pharmaceutical industry, boronic acid and its esters, including derivatives of this compound, are crucial in API-based synthesis, especially in Suzuki–Miyaura borylation reactions. These reactions are key to preparing active pharmaceutical agents (Sanghavi et al., 2022).

Computational Studies in Chemistry

- Density functional theory (DFT) calculations are applied to study the reactivity descriptors and electronic and structural relationship of novel pyrimidine analogs, including those derived from this compound (Malik et al., 2020).

Sugar-binding Applications

- Ortho-hydroxyalkyl arylboronic acids, related to this compound, are studied for their ability to complex model glycopyranosides under physiologically relevant conditions. This finding is significant for the recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).

Fungicidal Activity

- A scalable synthesis of a pyrimidine fungicide lead involves the use of boronic acid derivatives, indicating the significance of such compounds in developing fungicidal agents (Ryan & Yang, 2019).

Biomedical Applications

- Boronic acid-containing polymers, which include derivatives of this compound, are valuable in biomedical applications such as the treatment of HIV, obesity, diabetes, and cancer. These polymers are unique due to their reactivity, solubility, and responsive nature (Cambre & Sumerlin, 2011).

Sensing Applications

- Boronic acids are utilized in various sensing applications due to their interactions with diols and strong Lewis bases. This includes applications in biological labelling, protein manipulation and modification, and the development of therapeutics (Lacina et al., 2014).

Structural and Reactivity Studies

- The structure and reactivity of boronic acid dimers, including those derived from this compound, are studied to understand their utility in pharmaceuticals and materials science (Larkin et al., 2006).

Optical Properties

- The optical properties of compounds derived from boronic acids, including 4-boronobenzoic acid and 2-iodo-4,6-dimethylpyrimidine, are systematically studied, revealing potential applications in photonics and materials science (Jin-h, 2014).

Cross-Coupling Reactions

- Aryl boronic acids, which can include this compound, are used in copper-mediated cross-coupling reactions with alkyl thiols, demonstrating their role in the synthesis of aryl sulfides (Herradura et al., 2000).

Comparative Studies

- Computational comparison of boroglycine and methylamine boronic acid dimers helps to understand the importance of dative versus hydrogen bonding in boronic acids, which is relevant for their application in various fields (Larkin et al., 2008).

Enzyme Inhibitors and Therapeutics

- Boronic acid compounds, including those derived from this compound, are utilized in the development of enzyme inhibitors and as therapeutic agents in various medical applications (Yang et al., 2003).

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are commonly used in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . The targets in this case would be the organic groups participating in the reaction .

Mode of Action

In the context of the Suzuki-Miyaura cross-coupling reaction, (4,6-dimethylpyrimidin-5-yl)boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the nucleophilic organic group from boron to palladium .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling, the compound contributes to the formation of new carbon-carbon bonds , which is a fundamental process in organic synthesis and can affect a wide range of biochemical pathways.

Pharmacokinetics

Boronic acids are generally known for their stability, mild reaction conditions, and functional group tolerance , which can influence their bioavailability.

Result of Action

The molecular and cellular effects of (4,6-dimethylpyrimidin-5-yl)boronic acid’s action would largely depend on the specific context of its use. In the Suzuki-Miyaura cross-coupling reaction, it contributes to the formation of new carbon-carbon bonds , which can lead to the synthesis of a wide range of organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4,6-dimethylpyrimidin-5-yl)boronic acid. For instance, the Suzuki-Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other functional groups can potentially influence the reaction.

Safety and Hazards

While specific safety and hazard information for “(4,6-Dimethyl-5-pyrimidinyl)boronic acid” was not found, general safety measures for handling boronic acids include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Direcciones Futuras

Propiedades

IUPAC Name |

(4,6-dimethylpyrimidin-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O2/c1-4-6(7(10)11)5(2)9-3-8-4/h3,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHQURIMSDKAGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CN=C1C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl}(triphenyl)phosphonium chloride](/img/structure/B3039580.png)

![(1R)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3039589.png)

![(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3039594.png)

![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-3-methylhexanoic acid](/img/structure/B3039601.png)

![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-5-methylhexanoic acid](/img/structure/B3039603.png)